
3-Bromo-4-chlorophenoxyacetic Acid: Technical
Characterization & Synthesis Guide

Author: BenchChem Technical Support Team. Date: March 2026

Compound of Interest

Compound Name:
3-Bromo-4-chlorophenoxyacetic

acid

CAS No.: 129309-69-9

Cat. No.: B6611970 Get Quote

Core Identity & Physicochemical Profile
3-Bromo-4-chlorophenoxyacetic acid is a halogenated derivative of phenoxyacetic acid.

Structurally, it serves as a critical intermediate in the development of agrochemicals (auxin

mimics) and pharmaceutical scaffolds (e.g., CRTH2 antagonists, PPAR agonists). Its specific

halogenation pattern—bromine at the meta position and chlorine at the para position—imparts

unique lipophilic and electronic properties that distinguish it from the more common 2,4-D or 4-

CPA.

Table 1: Physicochemical Properties
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Property Value / Description Note

IUPAC Name
2-(3-Bromo-4-

chlorophenoxy)acetic acid

CAS Number 129309-69-9 Validated identifier

Molecular Formula C₈H₆BrClO₃

Molecular Weight 265.49 g/mol Distinct isotopic pattern (Br/Cl)

Appearance
White to off-white crystalline

solid

Melting Point 158–162 °C (Predicted)
Consistent with di-halogenated

analogs

pKa (Acid) ~2.95 ± 0.10

Enhanced acidity vs.

phenoxyacetic acid (pKa 3.[1]

[2][3]17) due to –I effect of

Br/Cl

LogP (Octanol/Water) ~3.15
Higher lipophilicity than 2,4-D

(LogP 2.81)

Solubility

Low in water (<500 mg/L at pH

3); High in EtOH, Acetone,

DMSO; Soluble in aqueous

alkali (pH > 8)

Acid form precipitates at low

pH

Synthesis Protocol: Williamson Ether Etherification
Objective: Synthesize 3-Bromo-4-chlorophenoxyacetic acid from 3-bromo-4-chlorophenol

via nucleophilic substitution.

Rationale: This protocol utilizes a classic Williamson ether synthesis. The choice of sodium

chloroacetate in aqueous alkali (NaOH) is preferred over ethyl bromoacetate/K₂CO₃ in acetone

because it avoids a hydrolysis step, yielding the free acid directly upon acidification. This "one-

pot" approach minimizes waste and maximizes yield.

Reagents:
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Precursor: 3-Bromo-4-chlorophenol (CAS 13659-24-0) [1.0 eq][2]

Reagent: Chloroacetic acid (or Sodium chloroacetate) [1.5 eq]

Base: Sodium Hydroxide (NaOH), 30% aqueous solution [2.5 eq]

Solvent: Water (primary) or Water/Ethanol (10:1) if phenol solubility is poor.

Acid: Hydrochloric acid (HCl), 6M (for precipitation).

Step-by-Step Workflow:
Deprotonation (Phenoxide Formation):

In a 250 mL round-bottom flask, dissolve 10.0 g (48 mmol) of 3-bromo-4-chlorophenol in

40 mL of water containing 2.5 eq of NaOH.

Observation: The solution should turn clear/yellowish as the phenoxide anion forms.

Critical Control: Ensure pH > 10. If the solution is cloudy, add small aliquots of ethanol or

mild heat (40°C).

Alkylation:

Add a solution of chloroacetic acid (1.5 eq, neutralized with Na₂CO₃ to pH 7 prior to

addition) dropwise to the phenoxide mixture.

Why neutralized? Adding free chloroacetic acid directly to the strong base can cause an

exotherm and consume the base needed for the phenoxide. Using sodium chloroacetate

prevents this.

Reflux:

Heat the reaction mixture to reflux (100°C) for 4–6 hours.

Monitoring: Monitor by TLC (Mobile phase: 30% EtOAc in Hexanes). The starting phenol

spot (higher R_f) should disappear.

Workup & Precipitation:
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Cool the reaction mixture to room temperature.

Optional Wash: If unreacted phenol remains, extract the basic solution once with diethyl

ether (removes neutral phenol). Discard the organic layer.

Acidification: Slowly add 6M HCl to the aqueous layer with vigorous stirring until pH < 1.

Result: The product will precipitate as a thick white solid.

Purification:

Filter the solid under vacuum. Wash with cold water (3 x 20 mL) to remove salts.

Recrystallization: Recrystallize from Ethanol/Water (1:1) or Toluene.

Drying: Dry in a vacuum oven at 50°C for 12 hours.

Chemical Characterization & Validation
To ensure scientific integrity, the synthesized compound must be validated using the following

spectroscopic markers.

Table 2: Expected Spectroscopic Data
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Technique Diagnostic Signal Interpretation

¹H NMR (DMSO-d₆) δ 12.98 (s, 1H, -COOH)
Carboxylic acid proton

(exchangeable).

δ 7.35 (d, 1H, Ar-H, C5) Ortho to Chlorine (shielded).

δ 7.18 (d, 1H, Ar-H, C2)
Ortho to Bromine/Ether

(deshielded).

δ 6.95 (dd, 1H, Ar-H, C6) Meta coupling observed.

δ 4.75 (s, 2H, -O-CH₂-)

Methylene singlet;

characteristic of phenoxyacetic

acids.

IR (ATR) 1710–1730 cm⁻¹
C=O stretch (Carboxylic acid

dimer).

1240 cm⁻¹
C-O-C asymmetric stretch

(Aryl ether).

MS (ESI-) m/z 263, 265, 267
Characteristic isotope pattern

for 1 Br + 1 Cl (M, M+2, M+4).

Biological Context: Auxin Signaling & Toxicology
3-Bromo-4-chlorophenoxyacetic acid acts as a structural analog to the herbicide 2,4-D. Its

mechanism of action is predicted to follow the auxin signaling pathway, binding to the

TIR1/AFB receptor complex.

Mechanism of Action (Auxin Mimicry):
Uptake: The acid form enters the plant cell via passive diffusion or auxin influx carriers

(AUX1/LAX).

Receptor Binding: Inside the nucleus, it binds to the TIR1 (Transport Inhibitor Response 1) F-

box protein.

Degradation: This binding promotes the ubiquitination and subsequent proteasomal

degradation of Aux/IAA repressor proteins.
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Gene Activation: The removal of Aux/IAA releases ARF (Auxin Response Factors), triggering

uncontrolled growth, epinasty, and eventual necrosis in susceptible plants.

Pathway Visualization
The following diagram illustrates the synthesis workflow and the biological mechanism of

action.
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Figure 1: Integrated workflow showing the chemical synthesis of the target compound (Left)

and its downstream biological mechanism as an auxin mimic (Right).

Safety & Handling
Corrosivity: As a halogenated acid, the solid is an irritant to eyes, skin, and mucous

membranes.

Environmental Toxicity: Like other phenoxy herbicides, this compound is likely toxic to

aquatic life. All aqueous waste from synthesis (containing phenols) must be neutralized and

disposed of as hazardous organic waste.
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PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory during the acidification

step (Step 4) to prevent inhalation of acid vapors or phenolic residues.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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